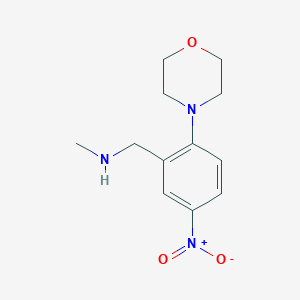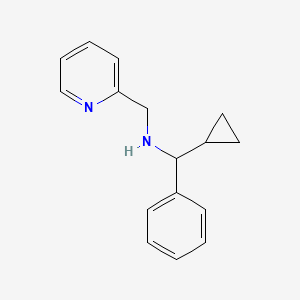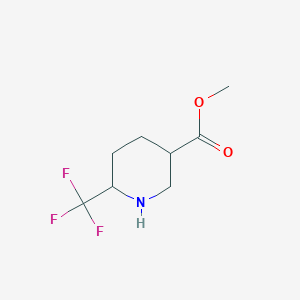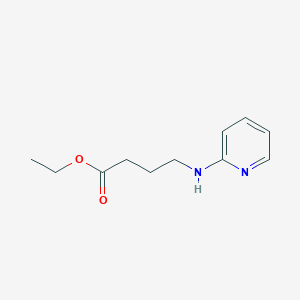
Ethyl 4-(pyridin-2-ylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(pyridin-2-ylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(pyridin-2-ylamino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is typically carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The raw materials, such as 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(pyridin-2-ylamino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used as reagents.
Major Products
Hydrolysis: Produces 4-(pyridin-2-ylamino)butanoic acid and ethanol.
Reduction: Yields 4-(pyridin-2-ylamino)butanol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(pyridin-2-ylamino)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(pyridin-2-ylamino)butanoate involves its interaction with specific molecular targets. The pyridine ring and amino group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(pyridin-2-ylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(pyridin-2-ylamino)acetate: Contains an even shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and ester groups.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
ethyl 4-(pyridin-2-ylamino)butanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)7-5-9-13-10-6-3-4-8-12-10/h3-4,6,8H,2,5,7,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
GQLVFQOJSHSIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


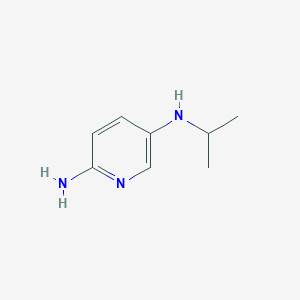
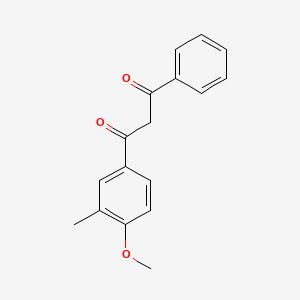
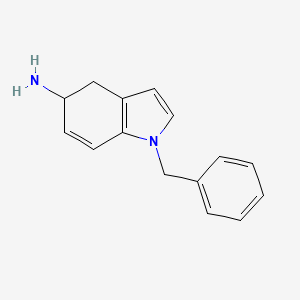
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

